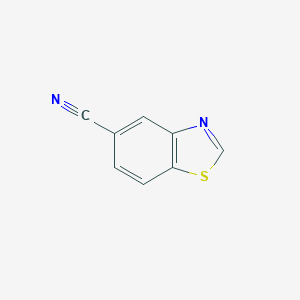

5-Benzothiazolecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 5-benzothiazolecarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details two principal routes: the Sandmeyer reaction starting from 5-aminobenzothiazole and the palladium-catalyzed cyanation of 5-bromobenzothiazole. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its synthesis in a laboratory setting.

Introduction

The benzothiazole nucleus is a privileged structure found in a wide array of pharmacologically active compounds. The introduction of a nitrile group at the 5-position creates this compound, a versatile intermediate for further functionalization in drug discovery programs and for the development of novel organic materials. This guide outlines the most common and effective methods for its preparation.

Core Synthetic Pathways

Two primary strategies have been identified for the synthesis of this compound:

-

The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine, in this case, 5-aminobenzothiazole, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2][3]

-

Palladium-Catalyzed Cyanation: This modern cross-coupling method involves the reaction of an aryl halide, such as 5-bromobenzothiazole, with a cyanide source, catalyzed by a palladium complex.[4]

The selection of a particular pathway may depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Experimental Protocols

Pathway 1: Sandmeyer Reaction of 5-Aminobenzothiazole

This pathway commences with the synthesis of the requisite precursor, 5-aminobenzothiazole, followed by its conversion to the target nitrile via the Sandmeyer reaction.

Step 1: Synthesis of 5-Aminobenzothiazole

A common route to 5-aminobenzothiazole involves the nitration of a suitable benzothiazole precursor, followed by reduction of the nitro group.

Experimental Protocol (Adapted from related syntheses):

-

Nitration: To a stirred solution of 2-chlorobenzothiazole in concentrated sulfuric acid at 0 °C, potassium nitrate is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The mixture is then poured onto ice, and the precipitated 2-chloro-5-nitrobenzothiazole is collected by filtration.

-

Reduction: The 2-chloro-5-nitrobenzothiazole is suspended in a suitable solvent such as ethanol, and a reducing agent like iron powder or tin(II) chloride in the presence of hydrochloric acid is added. The mixture is heated to reflux until the reduction is complete (monitored by TLC). After cooling, the reaction is neutralized, and the product, 5-aminobenzothiazole, is extracted with an organic solvent.

Step 2: Sandmeyer Cyanation of 5-Aminobenzothiazole

Experimental Protocol (Generalized Procedure): [1][3][5]

-

Diazotization: 5-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile.

-

Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Pathway 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole

This pathway involves the initial synthesis of 5-bromobenzothiazole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group.

Step 1: Synthesis of 5-Bromobenzothiazole

5-Bromobenzothiazole can be prepared by the bromination of a suitable benzothiazole precursor.

Experimental Protocol (Adapted from the synthesis of 2-ethylthio-5-bromobenzothiazole): [6]

-

A solution of 2-substituted benzothiazole in a suitable solvent like chloroform is heated to reflux.

-

N-Bromosuccinimide (NBS) is added portion-wise to the refluxing solution. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, washed with an aqueous solution of sodium thiosulfate and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 5-bromobenzothiazole.

Step 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole

Experimental Protocol (Generalized Procedure):

-

To a reaction vessel are added 5-bromobenzothiazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (if necessary, e.g., dppf), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., DMF, DMA, or toluene) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Pd-Catalyzed Cyanation | Reference |

| Starting Material | 5-Aminobenzothiazole | 5-Bromobenzothiazole | - |

| Key Reagents | NaNO₂, HCl, CuCN, KCN | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | [1][4] |

| Typical Yield | 60-80% (Varies with substrate) | 70-95% (Varies with catalyst and substrate) | General literature yields |

| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (cyanation) | 80-120 °C | - |

| Reaction Time | 2-4 hours | 4-24 hours | - |

Note: The yields provided are typical for these types of reactions on analogous aromatic systems and may vary for the specific synthesis of this compound.

Visualization of Synthetic Pathways

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Benzothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in therapeutic development.

Core Compound Identification and Properties

This compound, also known as 1,3-Benzothiazole-5-carbonitrile, is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a nitrile group substituted at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58249-57-3 | [1][2] |

| Molecular Formula | C₈H₄N₂S | PubChem |

| Molecular Weight | 160.20 g/mol | PubChem |

| Appearance | Solid | Generic Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in a range of organic solvents.[3] | [3] |

Synthesis and Experimental Protocols

General Synthesis of Benzothiazole Derivatives

A prevalent method for the synthesis of the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[5] This approach can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a Benzothiazole Derivative from Substituted Aniline

-

Materials:

-

Substituted Aniline (e.g., 4-aminobenzonitrile as a precursor)

-

Ammonium thiocyanate (NH₄SCN)

-

Potassium persulfate (K₂S₂O₈)

-

Water (H₂O)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

A mixture of the substituted aniline (1 mmol), ammonium thiocyanate (1 mmol), and potassium carbonate (1 mmol) is prepared in water (6 mL).

-

Potassium persulfate (2 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The collected solid is washed with water and then recrystallized from ethanol to yield the pure benzothiazole product.

-

Workflow for the Synthesis of Benzothiazole Derivatives

Caption: General workflow for the synthesis of benzothiazole derivatives.

Biological Activity and Therapeutic Potential

Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[7][8] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][8]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7]

Biological Targets in Cancer:

-

Tyrosine Kinases: Certain benzothiazole derivatives have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7]

-

DNA Intercalation and Synthesis Inhibition: Some derivatives can interfere with DNA replication and repair processes in cancer cells.

-

Signaling Pathway Modulation: Benzothiazoles have been found to modulate critical signaling pathways that are dysregulated in cancer.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[9][10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Signaling Pathway Modulation

Recent research has identified that benzothiazole derivatives can modulate key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[12] PB11 treatment leads to a downregulation of PI3K and AKT, which in turn triggers the apoptotic cascade.[12]

PI3K/AKT Signaling Pathway and Benzothiazole Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. jchr.org [jchr.org]

- 10. 2-(2-Aminoethyl)-1,3-benzothiazole-5-carbonitrile | C10H9N3S | CID 131449149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Benzothiazolecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzothiazolecarbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this report presents a detailed analysis of a closely related and well-characterized analogue, 5-methoxybenzothiazole-2-carbonitrile, to serve as a representative example. The methodologies and expected spectral features are applicable to the target molecule.

Spectroscopic Data Analysis

The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative 5-substituted benzothiazolecarbonitrile, based on published data for analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Expected Range] | Aromatic-H | ||

| [Expected Range] | Aromatic-H | ||

| [Expected Range] | Aromatic-H | ||

| [Expected Range] | Substituent-H |

Table 2: Representative ¹³C NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative

| Chemical Shift (δ) ppm | Assignment |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | Aromatic-C |

| [Expected Range] | -CN |

| [Expected Range] | Substituent-C |

Note: The chemical shifts for the carbon atoms of this compound are not explicitly available. The table indicates the expected chemical shift regions for the benzothiazole ring carbons and the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key absorption bands are expected to be:

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch (nitrile) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| Below 900 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₄N₂S), the expected molecular ion peak and potential fragments are listed below.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160.01 | [M]⁺ (Molecular Ion) |

| [Fragment m/z] | [Fragment Structure] |

| [Fragment m/z] | [Fragment Structure] |

Note: The exact fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives. These protocols are based on standard laboratory practices and information from the synthesis and characterization of similar compounds.[1][2]

Synthesis of 5-Substituted Benzothiazolecarbonitriles

A common method for the synthesis of substituted 2-cyanobenzothiazoles involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[3][4]

General Procedure:

-

Preparation of N-arylcyanothioformamides: The corresponding aniline is reacted with a suitable thiocarbonylating agent.

-

Cyclization: The N-arylcyanothioformamide is then subjected to a cyclization reaction using a palladium catalyst (e.g., Pd(OAc)₂) and a copper salt (e.g., CuI) in a suitable solvent such as DMF or DMSO, often in the presence of an oxidant. The reaction mixture is typically heated to facilitate the intramolecular C-S bond formation.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[2]

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

-

The mass spectrometer is operated in either positive or negative ion mode.

-

The data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a benzothiazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of benzothiazole derivatives.

References

5-Benzothiazolecarbonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Benzothiazolecarbonitrile. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and IUPAC Name

This compound, also known by its systematic IUPAC name 1,3-benzothiazole-5-carbonitrile , is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group substituted at the 5-position of the benzothiazole core.

Chemical Structure:

Molecular Formula: C₈H₄N₂S

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-benzothiazole-5-carbonitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 58249-57-3 | [1] |

| Molecular Weight | 160.20 g/mol | [1] |

| Boiling Point | 321.422 °C at 760 mmHg | |

| Flash Point | 148.191 °C | |

| Density | 1.366 g/cm³ | |

| Refractive Index | 1.69 | |

| Purity | 96-98% (as commercially available) | [1][2] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Experimental Protocols

Synthesis of 1,3-Benzothiazole-5-carbonitrile

One potential synthetic route involves the cyclization of a 2-aminothiophenol derivative that already contains the nitrile group at the desired position on the benzene ring.

General Procedure for Benzothiazole Synthesis:

A common method for the synthesis of the benzothiazole ring system involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.[3][4] For the synthesis of 1,3-benzothiazole-5-carbonitrile, a plausible precursor would be 2-amino-4-cyanobenzenethiol.

Hypothetical Synthetic Workflow:

References

- 1. Benzo[d]thiazole-5-carbonitrile - Lead Sciences [lead-sciences.com]

- 2. 58249-57-3 Cas No. | 1,3-Benzothiazole-5-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]

Commercial Sourcing and Technical Guide for 5-Benzothiazolecarbonitrile in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a key heterocyclic compound utilized in pharmaceutical research and drug development. This document outlines supplier specifications, a representative synthetic protocol, and explores its relevance in key biological signaling pathways.

Commercial Supplier Landscape

For researchers seeking to procure this compound, a variety of chemical suppliers offer this compound in research-grade quantities. The following table summarizes key quantitative data from several commercial vendors to facilitate easy comparison. Purity levels are consistently high, ensuring suitability for sensitive research applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| BLD Pharm | 58249-57-3 | C₈H₄N₂S | 160.20 | - | Sealed in dry, room temperature storage recommended. |

| Finetech Industry Limited | 58249-57-3 | C₈H₄N₂S | 160.20 | 98% | Custom synthesis and bulk quantities available. |

| Apollo Scientific | 58249-57-3 | C₈H₄N₂S | 160.20 | 98% | - |

| Ryan Scientific, Inc. | 58249-57-3 | C₈H₄N₂S | 160.20 | 96% | Available in various pack sizes. |

Synthesis of Benzothiazole Derivatives: An Experimental Protocol

A Representative Synthesis of a Cyanobenzothiazole Derivative

This protocol outlines a two-step process starting from a substituted 2-chlorobenzothiazole.

Step 1: Cyanation of 2-chloro-6-nitro-1,3-benzothiazole

-

A solution of sodium cyanide (NaCN) in water is slowly added to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile (MeCN).[1]

-

The reaction mixture is stirred at room temperature for 24 hours.[1]

-

Excess cyanide is quenched by the addition of an aqueous ferric chloride (FeCl₃) solution.[1]

-

The mixture is diluted with water and extracted with ethyl acetate (EtOAc).[1]

-

The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 6-nitro-1,3-benzothiazole-2-carbonitrile.[1]

Step 2: Reduction of the Nitro Group

-

Iron powder is added to a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile in acetic acid.[1]

-

The reaction mixture is stirred at room temperature for 24 hours.[1]

-

The mixture is diluted with water, and unreacted iron is removed by filtration.[1]

-

The aqueous solution is extracted with ethyl acetate.[1]

-

The combined organic layers are washed with brine, dried, and concentrated to yield 6-amino-1,3-benzothiazole-2-carbonitrile.[1]

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.

Biological Relevance: Inhibition of Key Signaling Pathways

Benzothiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] Research has shown that certain benzothiazole-based compounds can act as potent inhibitors of critical signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/AKT pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives have been designed to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth.[2]

The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the STAT3 pathway.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers. Novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]

The diagram below depicts the mechanism of PI3K/AKT pathway inhibition by benzothiazole derivatives.

References

- 1. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Green Synthesis of Benzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Traditional synthetic routes to these valuable scaffolds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and safety concerns. This guide provides a comprehensive overview of green and sustainable synthetic strategies for benzothiazole derivatives, emphasizing methodologies that align with the principles of green chemistry. Detailed experimental protocols, quantitative data comparison, and visual representations of key synthetic and biological pathways are presented to facilitate the adoption of these eco-friendly approaches in research and drug development.

Core Green Synthesis Methodologies

The paradigm shift towards sustainable chemistry has led to the development of several innovative methods for the synthesis of benzothiazoles. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, while often improving yields and simplifying purification processes. The most prominent green strategies include microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of biocatalysts or recyclable heterogeneous catalysts. The primary synthetic route involves the condensation of 2-aminothiophenol with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids.[1][2]

General Reaction Scheme:

A foundational approach to synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and an aldehyde. This reaction is amenable to various green chemistry modifications.[1][2]

Caption: General synthesis of 2-substituted benzothiazoles.

Quantitative Data Summary

The following tables summarize quantitative data from various green synthesis protocols for benzothiazole derivatives, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Catalyst/Solvent | Reactants | Power (W) | Time (min) | Yield (%) | Reference |

| Triton-B / Water | 2-Aminothiophenol, Chlorobenzonitrile | 25 | 10 | 94 | [3] |

| None / Ethanol | 2-Aminothiophenol, Hydroxy aromatic aldehydes | - | - | High | [4] |

| Na₂S·9H₂O | 2,2'-Disulfanediyldianilines, Aromatic aldehydes | Low | - | High | [5] |

| None | o-Aminothiophenol, Alkyl/aryl acylacetonitriles | 150 | 10 | 77-98 | [6] |

Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

| Catalyst/Solvent | Reactants | Power (W) | Time (min) | Yield (%) | Reference |

| Sulfated tungstate / Solvent-free | 2-Aminothiophenol, Aldehydes | - | - | Excellent | [7][8] |

| None / Solvent-free | 2-Aminothiophenol, Benzaldehydes | 51 | 20 | 65-83 | [9] |

Table 3: Green Catalyst-Mediated Synthesis of Benzothiazole Derivatives

| Catalyst | Solvent | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| SnP₂O₇ | None | 2-Aminothiophenol, Aromatic aldehydes | Room Temp. | 8-35 min | 87-95 | [3] |

| H₂O₂/HCl | Ethanol | 2-Aminothiophenol, Aldehydes | Room Temp. | 45-60 min | 85-94 | [10] |

| NH₄Cl | Methanol-Water | 2-Aminothiophenol, Benzaldehyde | Room Temp. | 1 h | High | [3] |

| Polythiazolium iodide | NMP | 2-Aminobenzenethiols, CO₂ | 60-70 | 18-30 h | 54-84 | [11] |

| Fe(III)-Schiff base/SBA-15 | Water | o-Aminothiophenol, Aldehydes | - | - | Good to Excellent | [12] |

Experimental Protocols

Microwave-Assisted Synthesis of 2-(2-Chlorophenyl)-benzothiazole[3]

Materials:

-

2-Aminothiophenol (1.0 mmol)

-

2-Chlorobenzonitrile (1.0 mmol)

-

Triton-B (2.0 mmol, 0.35 mL)

-

Water (1.0 mL)

-

Microwave reactor (e.g., CEM Discover 2.0)

Procedure:

-

In a microwave reactor vial, combine 2-aminothiophenol (1.0 mmol), 2-chlorobenzonitrile (1.0 mmol), and Triton-B (2.0 mmol) in water (1.0 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 25 W and 50 °C for 10 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 5% ethyl acetate in n-hexane.

-

After completion, cool the reaction mixture to room temperature.

-

Add 5 mL of water to the mixture.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain 2-(2-chlorophenyl)-benzothiazole.

Ultrasound-Assisted Solvent-Free Synthesis of 2-Substituted Benzothiazoles[9]

Materials:

-

2-Aminothiophenol (3.00 mmol)

-

Substituted benzaldehyde (3.00 mmol)

-

Ultrasonic probe

Procedure:

-

In a suitable reaction vessel, mix 2-aminothiophenol (3.00 mmol) and the desired substituted benzaldehyde (3.00 mmol).

-

Irradiate the mixture with an ultrasonic probe at a power of 51 W for 20 minutes at room temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the solid product is typically pure enough for characterization. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.

Green Catalytic Synthesis using SnP₂O₇ under Solvent-Free Conditions[3][13]

Materials:

-

2-Aminothiophenol (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Tin(II) pyrophosphate (SnP₂O₇) (catalytic amount)

Procedure:

-

In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. Reaction times typically range from 8 to 35 minutes.

-

Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the catalyst.

-

The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Biological Activity and Signaling Pathways

Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and direct interaction with DNA.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][13][14] Several benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][15]

Caption: Inhibition of the VEGFR-2 signaling pathway.

DNA Intercalation and Topoisomerase IIα Inhibition

Certain benzothiazole derivatives can exert their cytotoxic effects by interacting directly with DNA. One such mechanism is DNA intercalation, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA double helix.[16][17] This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[18] Some derivatives also act as inhibitors of DNA topoisomerase IIα, an enzyme essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavable complex, these compounds lead to DNA strand breaks and cell death.[18][19]

Caption: Mechanism of DNA intercalation by benzothiazoles.

Experimental Workflow for Synthesis and Evaluation

A typical workflow for the development of novel benzothiazole derivatives involves their green synthesis, structural characterization, and subsequent biological evaluation to identify promising therapeutic candidates.

Caption: Workflow for benzothiazole drug discovery.

Conclusion

The adoption of green chemistry principles in the synthesis of benzothiazole derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted, ultrasound-assisted, and solvent-free methods, often coupled with the use of recyclable catalysts, provide viable and superior alternatives to traditional synthetic protocols. The potent and diverse biological activities of benzothiazoles, particularly as anticancer agents targeting pathways like VEGFR-2 and interacting with DNA, underscore their continued importance in medicinal chemistry. This guide provides the necessary technical information for researchers to implement these sustainable practices and to advance the development of novel benzothiazole-based therapeutics.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. kjscollege.com [kjscollege.com]

- 8. Item - Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Synthesis of 5-Benzothiazolecarbonitrile: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Benzothiazolecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is based on established methodologies for benzothiazole formation, offering a reliable pathway for obtaining this target molecule.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a nitrile group at the 5-position of the benzothiazole scaffold offers a versatile handle for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This protocol details a robust synthetic route starting from a commercially available precursor.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 4-amino-3-mercaptobenzonitrile with a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction proceeds via the formation of a formimidate intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzothiazole ring system.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Amino-3-mercaptobenzonitrile

-

Formic acid (98-100%)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-mercaptobenzonitrile (1.50 g, 10.0 mmol).

-

Addition of Reagent: To the flask, add formic acid (20 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

A precipitate of the crude product should form.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford pure this compound.

-

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Amino-3-mercaptobenzonitrile |

| Reagent | Formic Acid |

| Solvent | Formic Acid (acts as both reagent and solvent) |

| Reaction Temperature | 100-110 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Purification Method | Column Chromatography |

| Expected Yield | 70-85% (based on analogous reactions) |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₄N₂S |

| Molecular Weight | 160.19 g/mol |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

-

Formic acid is corrosive and should be handled with care.

-

Avoid inhalation of vapors and contact with skin and eyes.

This protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions as needed based on their specific laboratory settings and available resources.

Application Notes and Protocols for In Vitro Bioactivity Assessment of 5-Benzothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 5-Benzothiazolecarbonitrile. The protocols detailed below are foundational for assessing the cytotoxic, enzyme-inhibitory, and other potential biological activities of this and other novel chemical entities. Given the broad spectrum of activities reported for benzothiazole derivatives, these assays can help elucidate the specific mechanism of action of this compound.[1][2][3][4]

Data Presentation: Comparative Bioactivity of Benzothiazole Derivatives

While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes the in vitro bioactivity of various structurally related benzothiazole derivatives against different biological targets. This data provides a valuable reference for expected potency and for the selection of appropriate assay systems.

| Compound Class | Specific Derivative | Target/Assay | Cell Line(s) | IC50 Value | Reference |

| Benzothiazole-Thiazolidinone | Chloro-phenyl oxothiazolidine derivative | Cytotoxicity | HeLa | 9.76 µM | [1] |

| Benzothiazole-Indole | Chlorobenzyl indole semicarbazide derivative | Cytotoxicity | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [1][5] |

| Benzothiazole-Piperazine | Derivative 4f | Acetylcholinesterase (AChE) Inhibition | - | 23.4 ± 1.1 nM | [6] |

| Benzothiazole-Piperazine | Derivative 4f | Monoamine Oxidase B (MAO-B) Inhibition | - | 40.3 ± 1.7 nM | [6] |

| Nitro-substituted Benzothiazole | Compound A | Cytotoxicity | HepG2 | 38.54 µM (48h) | [7] |

| Benzothiazole-Pyrazolone | Derivative 16b | Dihydropteroate Synthase (DHPS) Inhibition | - | 7.85 µg/mL | [8] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] It is a primary screening assay to determine the cytotoxic potential of a compound against cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for the MTT Cell Viability Assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

Benzothiazole derivatives are known to inhibit various enzymes, including kinases, cholinesterases, and microbial enzymes.[2][3][6][8] This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for a specific enzyme of interest.

Materials:

-

This compound

-

Target enzyme (e.g., recombinant human acetylcholinesterase)

-

Substrate for the enzyme (e.g., acetylthiocholine for AChE)

-

Assay buffer specific to the enzyme

-

Detection reagent (e.g., DTNB for Ellman's reagent for AChE)

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

96-well plates (clear or black, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Create serial dilutions in the assay buffer.

-

Assay Plate Setup: Add a small volume of the diluted compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

-

Enzyme Addition: Add the target enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Incubation: Incubate the plate for a specific period to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

General Workflow for an In Vitro Enzyme Inhibition Assay.

Potential Signaling Pathways

Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The anticancer effects of some benzothiazoles are mediated through the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[10][11] The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to anticancer activity.

Potential Anticancer Signaling Pathway for Benzothiazoles.

Disclaimer: The protocols and information provided are intended for research use only by qualified professionals. These are generalized protocols and may require optimization for specific experimental conditions and for the compound this compound. Appropriate safety precautions should be taken when handling all chemical substances.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]

- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Benzothiazolecarbonitrile in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-Benzothiazolecarbonitrile in the synthesis of advanced materials for various applications, primarily in the field of organic electronics. The benzothiazole scaffold, particularly when functionalized with a cyano group at the 5-position, serves as a versatile building block for creating materials with tailored optoelectronic properties.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are valuable precursors for the synthesis of high-performance emitter materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). The electron-withdrawing nature of the cyano group and the benzothiazole core allows for the creation of molecules with a significant intramolecular charge transfer (ICT) character, which is crucial for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF.

Quantitative Data Summary: TADF Emitter Performance

| Compound ID | Host | Doping Conc. (%) | EQEmax (%) | C.I.E. (x, y) | Emission Peak (nm) |

| BzITz | DPEPO | 20 | 24.0 | Not Reported | Not Reported |

| Yellow TADF Emitter | - | - | 21.6 | Not Reported | Yellow Emission |

| TADF-assisted Fluorescent OLED | - | - | 20.2 | Not Reported | Yellow Emission |

EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage color coordinates.

Experimental Protocol: Synthesis of a TADF Emitter using a Benzothiazole Precursor

This protocol outlines the synthesis of a donor-acceptor type TADF emitter, exemplified by the synthesis of BzITz, which utilizes a fused rigid electron donor and a benzonitrile-merged triazine unit as the acceptor.[1][2] This can be adapted for derivatives of this compound.

Materials:

-

5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (Acceptor precursor)

-

Potassium phosphate (K₃PO₄)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5H-benzo[d]benzo[3][4]imidazo[1,2-a]imidazole (1.0g, 4.83 mmol) in 5 ml of NMP.

-

Base Addition: Add K₃PO₄ (2.05g, 9.65 mmol) to the suspension and stir for 15 minutes.

-

Acceptor Addition: Add a solution of 5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (1.7g, 4.83 mmol) in NMP (5 ml) dropwise to the reaction mixture.

-

Reaction: Reflux the resulting mixture overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Isolate the crude product by filtration, wash thoroughly with water, and dry under vacuum at 65°C.

-

-

Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final product (BzITz) as a bright yellow amorphous powder.[2]

Device Fabrication (General Protocol): [5]

-

Substrate Cleaning: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 10 minutes.

-

Layer Deposition (Thermal Evaporation):

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Deposit a 20 nm layer of the synthesized TADF emitter (e.g., BzITz) at a rate of 1 Å/s.

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of Alq₃ at a rate of 1-2 Å/s.

-

Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.

-

Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 5-10 Å/s through a shadow mask.

-

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Characterization:

-

The electroluminescent properties of the fabricated OLEDs are characterized to evaluate their performance.

Diagrams

Caption: Energy level diagram illustrating the TADF mechanism.

Caption: Workflow for OLED device fabrication.

Application in Organic Solar Cells (OSCs)

Derivatives of this compound can be utilized in the synthesis of D-π-A (Donor-π-Acceptor) type organic dyes for Dye-Sensitized Solar Cells (DSSCs) and as components in the active layer of organic photovoltaics (OPVs). The benzothiazole moiety can act as part of the π-bridge or as an acceptor unit, influencing the electronic and optical properties of the final material.

Quantitative Data Summary: Solar Cell Performance

| Polymer/Dye ID | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBDT-oTz | PSC | 0.830 | 26.41 | 68.56 | 15.02 |

| PBDT-iTz | PSC | Not Reported | Not Reported | Not Reported | 6.39 |

| PTZBIBDT:PC71BM | PSC | 0.87 | 13.50 | 73.95 | 8.63 |

| PTB7:Compound T:PC71BM | Inverted TOSC | 0.74 | 16.75 | 68.1 | 8.34 |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; PSC: Polymer Solar Cell; TOSC: Ternary Organic Solar Cell.[6][7][8]

Experimental Protocol: Synthesis of a D-π-A Dye via Suzuki Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing D-π-A dyes and conjugated polymers for solar cell applications. This can be adapted for coupling arylboronic acids with a halogenated this compound derivative.

Materials:

-

Aryl halide (e.g., Bromo-5-Benzothiazolecarbonitrile derivative) (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent and water to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically overnight). Monitor the reaction progress using TLC.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

Application in Organic Field-Effect Transistors (OFETs)

The introduction of cyano groups into benzothiadiazole-based organic semiconductors can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating n-type charge transport. This compound can serve as a key building block for designing such high-performance n-type materials for OFETs.

Quantitative Data Summary: OFET Performance

A new high electron affinity acceptor end group, 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT), was synthesized and demonstrated promising n-type performance in solution-processed organic field-effect transistors with excellent stability.[9] While not directly derived from this compound, this highlights the potential of cyano-functionalized benzothiadiazoles in OFETs.

Experimental Protocol: Synthesis of a Cyano-Functionalized Benzothiadiazole Semiconductor

This protocol is based on a one-step sixfold nucleophilic substitution to introduce multiple cyano groups onto a benzothiadiazole precursor, significantly enhancing its electron-accepting properties.[9]

Materials:

-

Fluorinated benzothiadiazole precursor (e.g., a derivative of 4,5,6-trifluoro-2,1,3-benzothiadiazole)

-

Cyanide source (e.g., Sodium cyanide)

-

Solvent (e.g., DMF)

Procedure:

-

Reaction Setup: Dissolve the fluorinated benzothiadiazole precursor in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Cyanation: Add the cyanide source to the solution.

-

Reaction: Heat the reaction mixture to the required temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Diagrams

Caption: Basic structure of an Organic Field-Effect Transistor (OFET).

These application notes and protocols provide a foundational understanding of the potential of this compound in materials science. Researchers are encouraged to adapt and optimize these procedures for the synthesis of novel materials with enhanced properties for a variety of electronic and optoelectronic applications.

References

- 1. Highly efficient thermally activated delayed fluorescence emitter based on the 5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole donor - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. High-Performance Polymer Solar Cells Based on a Wide-Bandgap Polymer Containing Pyrrolo[3,4-f]benzotriazole-5,7-dione with a Power Conversion Efficiency of 8.63% (Journal Article) | OSTI.GOV [osti.gov]

- 9. One‐Step Sixfold Cyanation of Benzothiadiazole Acceptor Units for Air‐Stable High‐Performance n‐Type Organic Field‐Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 5-Benzothiazolecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Benzothiazolecarbonitrile derivatives. This class of compounds belongs to the broader family of benzothiazoles, which are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a carbonitrile group at the 5-position of the benzothiazole scaffold offers a unique chemical handle for further structural modifications and may contribute to novel biological activities.

This document outlines detailed protocols for preliminary in vitro evaluation of novel this compound derivatives, focusing on the assessment of their cytotoxic and antimicrobial effects. Additionally, it presents quantitative data from studies on related benzothiazole derivatives to provide a comparative context for screening results.

Data Presentation

The following tables summarize the in vitro biological activities of selected benzothiazole derivatives from various studies. This data can serve as a benchmark for evaluating the potency of newly synthesized this compound analogs.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50/GI50 (µM) |

| Compound 4 | Human Tumor Cell Lines (60) | GI50: 0.683 - 4.66 |

| Naphthalimide derivative 66 | HT-29 (Colon) | IC50: 3.72 ± 0.3 |

| Pyrimidine-5-carbonitrile derivative 9d | HCT-116 (Colon) | IC50: 1.14 |

| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast) | IC50: 10.33 |

| 1,5-Benzothiazepine derivative 2c | Hep G-2 (Liver) | IC50: 3.29 ± 0.15 |

| 1,5-Benzothiazepine derivative 2j | DU-145 (Prostate) | IC50: 15.42 ± 0.16 |

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Compound 3e | Gram-positive & Gram-negative bacteria | 3.12 |

| Compound 3n | Fungal strains | 1.56 - 12.5 |

| Ciprofloxacin (Standard) | Enterococcus faecalis | MIC: 3.03 µM |

| Compound 19a | Enterococcus faecalis | MIC: 3.13 µM |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Screening (Cell Viability Assay)

Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6][7]

-

Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

-

This compound derivative library (dissolved in DMSO to a stock concentration of 10 mM)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

384-well, black, clear-bottom sterile microplates

-

Automated liquid handler

-

Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

-

Humidified incubator at 37°C with 5% CO₂[7]

Procedure:

-

Cell Plating:

-

Harvest and count the selected cancer cells.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the complete growth medium.[5]

-

Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (resulting in 2,000 cells/well).[5]

-

Incubate the plates for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a dilution series of the this compound derivatives in the complete growth medium.

-

Transfer a small volume (e.g., 100 nL) of the diluted compounds to the cell plates using an acoustic liquid handler or a pintool, achieving the desired final concentrations (typically ranging from 0.01 to 100 µM).

-

Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).

-

Incubate the plates for an additional 48-72 hours.

-

-

Cell Viability Assessment:

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value for active compounds.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative library (in DMSO)

-

Sterile 384-well microplates

-

Automated liquid handler

-

Microplate incubator/shaker

-

Microplate reader for measuring optical density (OD) at 600 nm

Procedure:

-

Compound Plating:

-

Using an automated liquid handler, perform a serial two-fold dilution of the test compounds in CAMHB directly in the 384-well microplates.

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

MIC Determination:

-

Measure the optical density at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., no significant increase in OD compared to the negative control).

-

Mandatory Visualization

Caption: High-throughput screening workflow for this compound derivatives.

Caption: A potential mechanism of action: kinase signaling pathway inhibition.

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Patent Landscape of 5-Benzothiazolecarbonitrile: A Review of Applications and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities. The benzothiazole scaffold is a key component in several approved drugs and clinical candidates. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring system can significantly influence the molecule's electronic properties and its potential as a building block for various therapeutic agents. This report endeavors to consolidate the patented applications of 5-Benzothiazolecarbonitrile, providing researchers with a valuable resource for future investigations.

Despite a comprehensive search of patent literature, specific applications, detailed experimental protocols for biological assays, and associated quantitative data for this compound remain elusive. The primary information available pertains to the synthesis of its derivatives.

Synthesis and Characterization

While patents detailing the direct applications of this compound are not prevalent, related synthetic preparations have been documented. One such example is the synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde.

Protocol: Synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde

This protocol is based on a general procedure for the synthesis of benzothiazole-2-carboxaldehydes.

Materials:

-

Starting benzothiazole precursor

-

Oxidizing agent

-

Solvent (e.g., Hexane, Ethyl Acetate)

-

Silica gel for chromatography

Procedure:

-

The synthesis is carried out according to established general procedures for the oxidation of a suitable precursor.

-

The reaction is allowed to proceed for 70 hours.

-

Following the reaction, the product is purified by column chromatography on silica gel.

Product Characterization:

-

Appearance: Yellow solid

-

Yield: 71%

-

Rf: 0.5 (Hexane:EtOAc = 1:1)

-

1H NMR (500 MHz, CDCl3): δ 10.18 (s, 1H), 8.57 (s, 1H), 8.14 (d, J = 8.3 Hz, 1H), 7.80 (d, J = 8.3 Hz, 1H)

-

13C NMR (125 MHz, CDCl3): δ 184.1, 153.8, 140.2, 137.2, 128.9, 127.6, 124.9, 117.9, 112.4

This synthetic pathway is visualized in the following workflow diagram.

Caption: Synthetic workflow for 5-Cyanobenzothiazole-2-carboxaldehyde.

Applications and Future Directions

The lack of direct patent literature on the applications of this compound suggests that its primary role may be as a versatile intermediate for the synthesis of more complex, biologically active molecules. The cyano group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a handle for further molecular elaboration.

Researchers and drug development professionals are encouraged to explore the derivatization of this compound to generate novel compounds for various therapeutic targets. The core benzothiazole structure is a privileged scaffold in medicinal chemistry, and the 5-cyano substituent offers a unique opportunity for chemical modification and optimization of pharmacological properties. Future patent applications in this area would benefit from including detailed biological assays and quantitative data to clearly define the utility of any novel derivatives.

Conclusion

While the direct application of this compound is not extensively documented in the patent literature, its potential as a key building block in the synthesis of novel therapeutic agents is significant. The synthetic protocol for a closely related aldehyde derivative provides a glimpse into the chemistry of this compound class. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted and represents a promising area for future drug discovery efforts and patent filings.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Benzothiazolecarbonitrile synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the successful synthesis of 5-Benzothiazolecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step process starting from 5-amino-2-mercaptobenzothiazole or a related 5-aminobenzothiazole derivative. The synthesis involves:

-

Diazotization: The 5-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0–5 °C).[1][2]

-